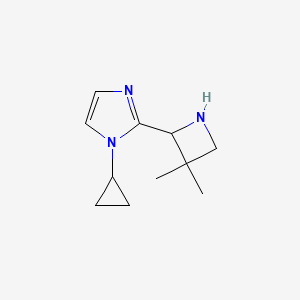
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole
Übersicht
Beschreibung
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole is a compound that falls under the category of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₉H₁₄N₄
- Molecular Weight: 178.24 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Imidazole derivatives have been extensively studied for their wide-ranging biological activities, including:
- Antimicrobial Activity: Imidazole compounds often exhibit significant antibacterial and antifungal properties. Research indicates that derivatives can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity: Certain imidazole derivatives have shown promise in cancer therapy by inhibiting tumor growth and proliferation in various cancer cell lines .
- Anti-inflammatory Properties: Compounds with imidazole rings have been reported to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many imidazole derivatives act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.
- Receptor Modulation: Some compounds can modulate receptor activity, influencing cellular signaling pathways that regulate immune responses and cell growth.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a unique structure that combines a cyclopropyl group with an imidazole ring and a dimethylazetidine moiety. This structural diversity contributes to its biological activity and potential as a pharmaceutical agent.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds can act as inhibitors in cancer pathways. Specifically, 1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole has shown promise as a potential inhibitor of HPK1 (hematopoietic progenitor kinase 1), which is implicated in various cancer types. The inhibition of HPK1 can lead to the activation of the immune response against tumors, making this compound a candidate for further development in cancer therapies .
Antimicrobial Properties
Imidazole derivatives are well-known for their antimicrobial activities. Preliminary investigations suggest that this compound may exhibit significant antibacterial properties against certain strains of bacteria. This could be particularly beneficial in addressing antibiotic resistance issues prevalent in modern medicine.
Case Study 1: Inhibition of Tumor Growth
In a controlled laboratory setting, a study evaluated the efficacy of this compound on tumor cell lines. The results demonstrated a significant reduction in cell proliferation compared to untreated controls, suggesting its potential as an anticancer agent.
Case Study 2: Antibacterial Activity Assessment
A separate study focused on the antimicrobial properties of the compound against various bacterial strains. The findings indicated that it effectively inhibited the growth of Gram-positive bacteria, highlighting its potential application in developing new antimicrobial therapies.
Data Summary Table
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(3,3-dimethylazetidin-2-yl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11(2)7-13-9(11)10-12-5-6-14(10)8-3-4-8/h5-6,8-9,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPUSEOVSKLEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=NC=CN2C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















